2,3-dimethyl-11H-indeno[1,2-b]quinoline

Lipophilicity Membrane permeability CNS drug design

Choose 2,3-dimethyl-11H-indeno[1,2-b]quinoline for its unique >20-fold MAO-B selectivity (IC50 4,890 nM vs. >100,000 nM for MAO-A) and optimized CNS physicochemical profile (logP 5.16, PSA 9.45 Ų). This minimally functionalized indenoquinoline scaffold serves as a consistent reference point for SAR studies, offering pre-validated B-isoform bias that reduces downstream medicinal chemistry effort. Ideal for Parkinson's disease research and fragment-based drug discovery.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
Cat. No. B11099278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-11H-indeno[1,2-b]quinoline
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C3=NC4=CC=CC=C4C=C3C2
InChIInChI=1S/C18H15N/c1-11-7-14-10-15-9-13-5-3-4-6-17(13)19-18(15)16(14)8-12(11)2/h3-9H,10H2,1-2H3
InChIKeyJNXGQZGOFUXFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-11H-indeno[1,2-b]quinoline: Physicochemical Identity and Screening Collection Specification for Research Procurement


2,3-Dimethyl-11H-indeno[1,2-b]quinoline (C₁₈H₁₅N, MW 245.32 g/mol) is a tetracyclic indenoquinoline derivative bearing methyl substituents at the 2- and 3-positions of the indene ring . The compound is catalogued as a high-purity screening compound (ChemDiv ID 8005-3019) with experimentally determined logP of 5.16, logD (pH 7.4) of 5.16, calculated logSw of -5.88, and a polar surface area (PSA) of 9.45 Ų . This physicochemical profile distinguishes it from the unsubstituted parent scaffold 11H-indeno[1,2-b]quinoline (CAS 243-51-6; logP 3.8–4.3, PSA 12.89 Ų) and from more polar, functionalized indenoquinoline derivatives commonly explored as topoisomerase inhibitors or cholinesterase ligands [1]. The indeno[1,2-b]quinoline scaffold itself is a recognized privileged structure in medicinal chemistry, with demonstrated activity against cancer cell lines, monoamine oxidase enzymes, and microbial targets [2][3][4].

Why 2,3-Dimethyl-11H-indeno[1,2-b]quinoline Cannot Be Replaced by Unsubstituted or Regioisomeric Indenoquinoline Analogs in Target-Focused Screening


Indenoquinoline derivatives are not functionally interchangeable. Substitution position and lipophilicity critically govern both target engagement and ADME behavior within this scaffold class. The parent 11H-indeno[1,2-b]quinoline (logP ~3.8–4.3, PSA 12.89 Ų) is substantially more polar than the 2,3-dimethyl derivative (logP 5.16, PSA 9.45 Ų), a difference of approximately 1.3–1.9 logP units that translates to a predicted >20-fold increase in membrane partitioning . In the structurally related indeno[1,2-b]quinoline-6-carboxamide series, the presence and position of lipophilic ring substituents produced 5- to 10-fold differences in cytotoxic potency, with the methyl-substituted analog achieving 20-day tumor growth delays in vivo – a response not observed with unsubstituted counterparts [1]. Furthermore, 2,3-dimethyl-11H-indeno[1,2-b]quinoline carries a documented MAO-B biochemical selectivity signature (IC50 4,890 nM for MAO-B vs. >100,000 nM for MAO-A; selectivity ratio >20) that is absent from the parent scaffold and from regioisomeric dimethyl variants that lack comparable dual-target profiling data [2]. Simply substituting a generic indenoquinoline screening hit for this specific dimethyl-substituted congener risks losing the lipophilicity-driven potency gains, the MAO-B selectivity, or both.

Quantitative Differentiation Evidence for 2,3-Dimethyl-11H-indeno[1,2-b]quinoline vs. Closest Indenoquinoline Analogs


Lipophilicity Advantage: 2,3-Dimethyl Substitution Increases logP by 1.3–1.9 Units Over the Parent Indenoquinoline Scaffold

The 2,3-dimethyl derivative exhibits a measured logP of 5.16 and logD (pH 7.4) of 5.16, compared to the unsubstituted 11H-indeno[1,2-b]quinoline parent which has a reported logP range of 3.81–4.28 depending on the measurement method . This represents a logP increase of 0.88–1.35 units (1.3–1.9-fold on a linear scale). The polar surface area concurrently decreases from 12.89 Ų (parent) to 9.45 Ų (2,3-dimethyl derivative), consistent with the addition of two methyl groups shielding the heterocyclic core [1]. The aqueous solubility indicator logSw shifts from approximately -4.3 (parent, estimated) to -5.88, indicating roughly 40-fold lower aqueous solubility for the dimethyl derivative .

Lipophilicity Membrane permeability CNS drug design

MAO-B Selective Inhibition: Biochemical Selectivity Ratio >20 Distinguishes 2,3-Dimethyl-Indenoquinoline from Non-Selective Quinoline-Based MAO Inhibitors

2,3-Dimethyl-11H-indeno[1,2-b]quinoline exhibits an MAO-B IC50 of 4,890 nM, while its MAO-A IC50 exceeds 100,000 nM (>100 µM), yielding a selectivity index (MAO-A IC50 / MAO-B IC50) greater than 20.4 in favor of MAO-B [1]. This selectivity profile contrasts with simple quinoline and methylquinoline scaffolds, which preferentially inhibit MAO-A. For example, quinoline itself competitively inhibits MAO-A in human brain synaptosomal mitochondria while only non-competitively and weakly inhibiting MAO-B, and 4-methylquinoline and 6-methylquinoline are reported as competitive MAO-A inhibitors [2]. The indenoquinoline tetracyclic framework, combined with the 2,3-dimethyl pattern, thus redirects isoform selectivity toward MAO-B – a feature relevant for Parkinson's disease and other neurodegenerative indications where selective MAO-B inhibition is therapeutically desired.

Monoamine oxidase MAO-B selectivity Neurodegeneration

Class-Level Cytotoxicity SAR: Lipophilic Ring Substituents Increase Antiproliferative Potency by 5- to 10-Fold in Indenoquinoline-6-Carboxamide Congeners

In the indeno[1,2-b]quinoline-6-carboxamide series, systematic SAR evaluation demonstrated that small lipophilic substituents in the non-carboxamide ring (analogous to the 2- and 3-positions in the target compound) increased cytotoxic potency by 5- to 10-fold compared to unsubstituted analogs [1]. The 4-chloro-substituted derivative achieved an IC50 of 8 nM against Lewis lung carcinoma cells (LLTC), whereas the unsubstituted parent was approximately 5- to 10-fold less potent [1]. In the bis-carboxamide dimer series, lipophilic 4-substituents similarly enhanced potency, with select dimers reaching IC50 values of 0.18–1.4 nM against human Jurkat leukemia cells – up to 1,000-fold more potent than the corresponding monomeric parent [2]. Although these data are from oxidized (11-oxo) and 6-carboxamide-functionalized congeners rather than the target hydrocarbon scaffold, the consistent class-level trend establishes that lipophilic ring substitution is a primary potency driver across indenoquinoline chemotypes.

Cytotoxicity Structure-activity relationship Lipophilic substitution

Physicochemical Drug-Likeness Differentiation: 2,3-Dimethyl-Indenoquinoline Occupies a Distinct Property Space vs. Carboxamide and Amine Analogs

The target compound (MW 245.32, logP 5.16, PSA 9.45 Ų, no H-bond donors, 1 H-bond acceptor) occupies a physicochemical property space that is distinct from the more polar, functionalized indenoquinoline derivatives commonly studied as biological probes . By comparison, monophenyl indenoquinolines with cholinesterase activity (e.g., compounds 16–18 from Ekiz et al., 2018) have PSA values in the 25–55 Ų range and contain 2–3 H-bond acceptors, resulting in markedly different permeability and target engagement profiles [1]. The low PSA (<20 Ų) and moderate MW of 2,3-dimethyl-11H-indeno[1,2-b]quinoline place it within the favorable CNS drug-like space defined by the CNS MPO desirability score, whereas the more polar amine and carboxamide analogs fall outside this window [2]. This property differentiation is functionally meaningful: the low-PSA, high-logP profile favors passive BBB penetration, while the higher-PSA analogs are better suited for peripheral target engagement.

Drug-likeness Physicochemical profiling CNS MPO score

Screening Collection Authenticity: Defined Purity, Identity, and Availability Advantages Over Literature-Only Indenoquinoline Analogs

2,3-Dimethyl-11H-indeno[1,2-b]quinoline is catalogued as a discrete screening compound (ChemDiv ID 8005-3019) with verified structural identity (InChI Key: JNXGQZGOFUXFNE-UHFFFAOYSA-N), defined stereochemistry (achiral), and immediate availability in milligram quantities for assay development or confirmatory testing . This contrasts with many indenoquinoline analogs described in the primary literature (e.g., mono-substituted indeno[1,2-b]quinoline amines [1], or indeno[1,2-b]quinoline-9,11-diones [2]) that require de novo synthesis and independent characterization before use. The compound's inclusion in a commercial screening collection ensures batch-to-batch consistency, supplier-certified purity, and the ability to rapidly procure follow-up quantities for hit validation, features that directly reduce the risk of irreproducible results caused by misidentified or impure in-house synthesized material.

Screening collection Compound identity Reproducibility

Optimal Research and Procurement Application Scenarios for 2,3-Dimethyl-11H-indeno[1,2-b]quinoline Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening for MAO-B Selective Inhibitors

The compound's >20-fold MAO-B selectivity (IC50 4,890 nM MAO-B vs. >100,000 nM MAO-A), combined with its favorable CNS physicochemical profile (PSA 9.45 Ų, logP 5.16), makes it a rational choice for inclusion in focused screening libraries targeting MAO-B for Parkinson's disease or other neurodegenerative indications [1]. Unlike quinoline-based screening hits that typically favor MAO-A inhibition, this indenoquinoline scaffold provides a starting point with pre-validated B-isoform bias, reducing the downstream medicinal chemistry effort required to engineer selectivity away from MAO-A [1].

Lipophilicity-Driven Phenotypic Anticancer Screening with DNA-Intercalating Chemotypes

The 2,3-dimethyl substitution pattern mirrors the lipophilic ring substitution strategy that produced 5- to 10-fold potency enhancements in the indenoquinoline-6-carboxamide class [2]. For laboratories running phenotypic cytotoxicity screens against solid tumor or leukemia cell line panels, this compound offers a pre-optimized lipophilic scaffold that can serve as either a reference compound for SAR expansion or as a core fragment for further derivatization. The measured logP of 5.16 ensures sufficient membrane permeability for intracellular target access in cell-based assays .

Comparative Physicochemical Benchmarking in Indenoquinoline SAR Campaigns

As a well-characterized, commercially available indenoquinoline with documented logP, logD, PSA, and solubility parameters, 2,3-dimethyl-11H-indeno[1,2-b]quinoline can serve as a consistent physicochemical reference point in SAR studies exploring the impact of ring substitution on potency, selectivity, and ADME properties . This is particularly valuable when comparing results across different laboratories or when benchmarking newly synthesized indenoquinoline derivatives against a common, purchasable standard.

Fragment-Based or Scaffold-Hopping Starting Point for Non-Carboxamide Indenoquinoline Leads

Most published indenoquinoline biological data derive from highly functionalized congeners bearing carboxamide, amine, or dione substituents [2][3]. The 2,3-dimethyl hydrocarbon scaffold, by contrast, provides a minimally functionalized indenoquinoline core with defined baseline properties. This makes it an ideal starting point for fragment-based drug discovery or scaffold-hopping exercises where incremental functional group addition can be systematically evaluated against this neutral, lipophilic reference state .

Quote Request

Request a Quote for 2,3-dimethyl-11H-indeno[1,2-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.